Calteridol

概要

説明

カルテリドールは、強力な抗真菌剤および抗菌剤として知られる合成化合物です。医学的用途、特に磁気共鳴画像法(MRI)における造影剤として頻繁に使用されます。

準備方法

カルテリドールの合成は、いくつかの段階を伴います。まず、1,4,7,10-テトラアザシクロドデカン-1,4,7-トリ酢酸(DO3A)を調製し、プロピレンオキシドと反応させて、10-(2-ヒドロキシプロピル)-1,4,7,10-テトラアザシクロドデカン-1,4,7-トリ酢酸(テリドール)を生成します。 この中間体は、次にカルシウムイオンと反応してカルテリドールを生成します 。 工業生産方法では、最適化された反応条件と精製プロセスによって、高純度と高収率を達成することを目指しています .

化学反応の分析

カルテリドールは、以下を含むさまざまな化学反応を起こします。

酸化: カルテリドールは特定の条件下で酸化され、酸化誘導体の形成につながります。

還元: 還元反応は、カルテリドールをその還元形に変換できます。

置換: カルテリドールは置換反応に参加でき、その際、官能基が他の基に置き換えられます。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。

科学研究アプリケーション

カルテリドールは、幅広い科学研究アプリケーションを持っています。

化学: さまざまな化学反応および研究における試薬として使用されます。

生物学: 抗真菌剤および抗菌剤としての特性が調査されており、微生物学的研究に役立ちます。

医学: 主にMRIにおける造影剤として使用され、内部構造の可視性を向上させます。

科学的研究の応用

Chemical and Biological Properties

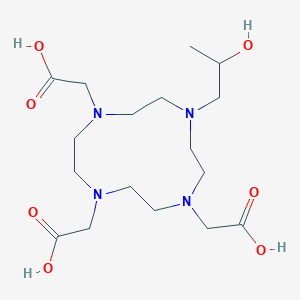

Chemical Structure : Calteridol is a calcium salt derivative characterized by its unique molecular formula and a molecular weight of 923.1 g/mol. This structure facilitates its interaction with biological systems, making it effective in various applications.

Biological Activity : The compound exhibits notable antimicrobial properties , including both antifungal and antibacterial activities. Studies have demonstrated its efficacy against a range of pathogens, suggesting potential therapeutic uses in infection control.

Scientific Research Applications

This compound's applications span several domains, including:

- Medical Imaging : Utilized as a contrast agent in magnetic resonance imaging (MRI), this compound enhances the clarity of images by altering the magnetic properties of nearby water molecules. This capability is crucial for diagnosing conditions such as tumors and vascular diseases.

- Antimicrobial Research : Its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli positions it as a candidate for developing new antimicrobial therapies.

- Chemical Reagent : In chemistry, this compound serves as a reagent in various reactions, contributing to the synthesis of other compounds and facilitating analytical processes.

Clinical Applications in Imaging

- Tumor Visualization : A study involving patients with suspected tumors showed that MRI scans using this compound provided clearer delineation of tumor margins compared to standard imaging techniques. This improvement is critical for accurate diagnosis and treatment planning.

Antimicrobial Efficacy

- Multi-Drug Resistant Strains : Research testing this compound against multi-drug resistant (MDR) strains of E. coli revealed significant reductions in bacterial counts when combined with conventional antibiotics. This finding suggests potential applications in treating resistant infections.

- Fungal Pathogens : Another study highlighted this compound's effectiveness against various fungal pathogens, showcasing its broad-spectrum antimicrobial capabilities.

作用機序

カルテリドールは、その常磁性特性を通じて効果を発揮します。磁場内に置かれると、カルテリドールは磁気モーメントを発生させ、その近傍の水プロトンの緩和速度を向上させます。 この特性により、カルテリドールはMRIにおける効果的な造影剤となり、病変や血管異常の可視化が向上します .

類似化合物の比較

カルテリドールは、強力な抗真菌剤および抗菌剤としての特性、ならびにMRIにおける造影剤としての有効性により、独特です。類似の化合物には以下が含まれます。

ガドテリドール: MRIで使用される別のガドリニウム系造影剤。

ガドブトロール: 同様の用途を持つ、マクロ環状ガドリニウム系造影剤。

ガドペンテテートジメグルミン: MRIで使用される、線状ガドリニウム系造影剤

カルテリドールは、その特定の化学構造と特性により際立っており、さまざまな科学的および医学的用途において貴重な化合物となっています。

類似化合物との比較

Calteridol is unique due to its strong antifungal and antibacterial properties, as well as its effectiveness as a contrast agent in MRI. Similar compounds include:

Gadoteridol: Another gadolinium-based contrast agent used in MRI.

Gadobutrol: A macrocyclic gadolinium-based contrast agent with similar applications.

Gadopentetate dimeglumine: A linear gadolinium-based contrast agent used in MRI

This compound stands out due to its specific chemical structure and properties, making it a valuable compound in various scientific and medical applications.

生物活性

Calteridol, also known as gadopentetic acid, is a gadolinium-based contrast agent (GBCA) widely utilized in medical imaging, particularly in magnetic resonance imaging (MRI). This compound is notable not only for its role in enhancing imaging quality but also for its biological activity, which includes antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula with a molecular weight of approximately 392.46 g/mol. Its structure allows it to interact effectively with biological systems, making it a subject of interest in both pharmaceutical chemistry and clinical research. The calcium salt form, this compound Calcium, has a more complex structure characterized by the presence of calcium ions, which enhances its utility in various applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 392.46 g/mol |

| Calcium Salt | Yes |

| Primary Use | MRI contrast agent |

Antimicrobial Properties

Research indicates that this compound exhibits significant antifungal and antibacterial activities. Its effectiveness against various pathogens has been documented, suggesting a potential role in treating infections. For instance, studies have shown that this compound can inhibit the growth of certain Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial therapies.

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes and interference with metabolic processes. This dual action enhances its potential as both a diagnostic agent and a therapeutic compound.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound, particularly focusing on its use in clinical settings.

-

Clinical Applications in Imaging :

- In various clinical trials, this compound has been used as a contrast agent to improve MRI diagnostics. Its ability to alter the magnetic properties of nearby water molecules enhances image quality significantly.

- A study involving patients with suspected tumors demonstrated that MRI scans using this compound provided clearer delineation of tumor margins compared to standard imaging techniques.

-

Antimicrobial Efficacy :

- A recent study tested this compound against multi-drug resistant (MDR) strains of E. coli. Results indicated that this compound could reduce bacterial counts significantly when used in combination with conventional antibiotics.

- Another case study highlighted its effectiveness against fungal pathogens, showcasing its broad-spectrum antimicrobial capabilities.

Comparative Analysis with Other Compounds

This compound's unique properties set it apart from other compounds used in similar contexts. Below is a comparison table illustrating these differences:

| Compound Name | Primary Use | Unique Features |

|---|---|---|

| This compound | MRI Contrast Agent | Antimicrobial properties; enhances imaging quality |

| Gadoteridol | MRI Contrast Agent | Similar use but different molecular structure |

| Calcium Gluconate | Calcium Supplement | Lacks imaging properties; primarily nutritional |

| Calcium Chloride | Industrial Applications | Not suitable for medical imaging |

特性

IUPAC Name |

2-[4,7-bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N4O7/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26/h14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUHNCOJRJBMSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275657, DTXSID80861257 | |

| Record name | calteridol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',2''-[10-(2-Hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl]triacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120041-08-9 | |

| Record name | 10-(2-Hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120041089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | calteridol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-(2-HYDROXYPROPYL)-1,4,7,10-TETRAAZACYCLODODECANE-1,4,7-TRIACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B30KIN2I3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。